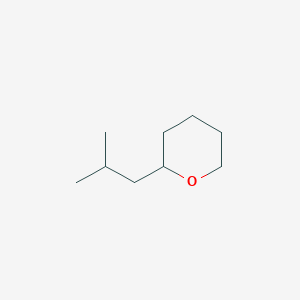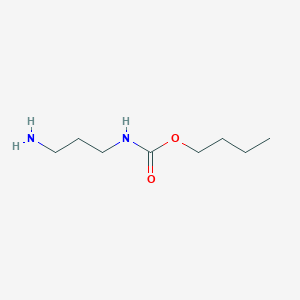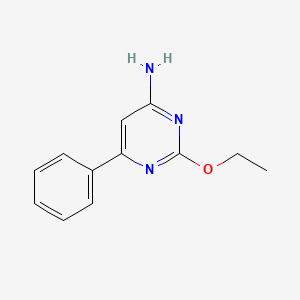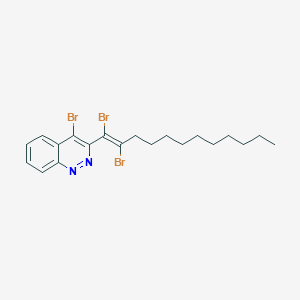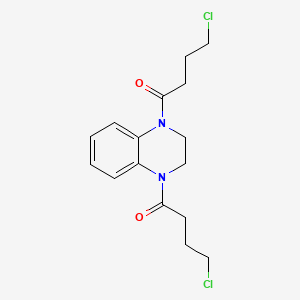
1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one) is a chemical compound with the molecular formula C16H20Cl2N2O2. It is known for its unique structure, which includes a quinoxaline core and two chlorobutanone groups.
准备方法
The synthesis of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one) typically involves the reaction of quinoxaline derivatives with chlorobutanone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the chlorobutanone groups into alcohols or other reduced forms.
科学研究应用
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
作用机制
The mechanism of action of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one) involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes or receptors, modulating their activity. The chlorobutanone groups may also play a role in binding to target molecules, enhancing the compound’s overall effect. These interactions can influence various biological pathways, leading to the desired therapeutic or chemical outcomes .
相似化合物的比较
Similar compounds to 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one) include:
1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(2-propen-1-one): This compound has a similar quinoxaline core but different substituents, leading to distinct chemical properties and applications.
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one): Another related compound with variations in the substituent groups, affecting its reactivity and uses.
The uniqueness of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one) lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it valuable for diverse research and industrial applications.
属性
CAS 编号 |
6699-43-0 |
|---|---|
分子式 |
C16H20Cl2N2O2 |
分子量 |
343.2 g/mol |
IUPAC 名称 |
4-chloro-1-[4-(4-chlorobutanoyl)-2,3-dihydroquinoxalin-1-yl]butan-1-one |
InChI |
InChI=1S/C16H20Cl2N2O2/c17-9-3-7-15(21)19-11-12-20(16(22)8-4-10-18)14-6-2-1-5-13(14)19/h1-2,5-6H,3-4,7-12H2 |
InChI 键 |
NMHCRAZUNRPOOZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C2=CC=CC=C2N1C(=O)CCCCl)C(=O)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B15244936.png)
![4-Amino-6-(1-(2-hydroxy-2-methylpropyl)-1H-indol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B15244937.png)
![6-(3-Chloropropyl)-7-methyl-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B15244943.png)
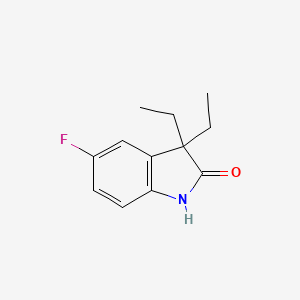

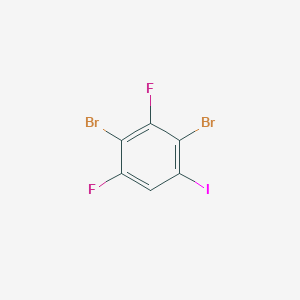

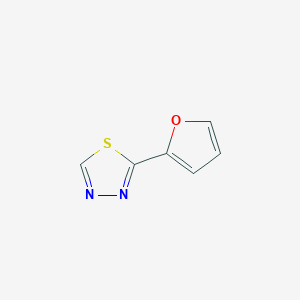
![2-((5-(1H-Benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol](/img/structure/B15244972.png)
![ethyl 4-[(2Z)-2-(2-oxopiperidin-3-ylidene)hydrazinyl]benzoate](/img/structure/B15244974.png)
